molecular formula C13H11ClO5 B2671902 [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 690682-01-0

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2671902
CAS No.: 690682-01-0
M. Wt: 282.68
InChI Key: LQKYZSYRLWUYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound featuring a chloro substituent at position 6, an ethyl group at position 4, and an acetic acid moiety linked via an ether bond at position 7 of the chromen (coumarin) core. This structure combines electron-withdrawing (chloro) and lipophilic (ethyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-2-7-3-13(17)19-10-5-11(18-6-12(15)16)9(14)4-8(7)10/h3-5H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKYZSYRLWUYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromene-7-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives, including [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, exhibit significant anticancer properties. Studies have shown that modifications on the coumarin scaffold can enhance cytotoxicity against various cancer cell lines. For instance, the compound has been explored for its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research has demonstrated that certain coumarin derivatives can inhibit monoamine oxidase (MAO) isoforms, which are implicated in neurodegeneration . This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease.

Antioxidant Properties

Coumarins are well-known for their antioxidant activities. This compound has shown promise in scavenging free radicals and protecting cells from oxidative stress. Studies have reported that this compound can enhance cellular antioxidant defenses, thereby contributing to its protective effects against various oxidative stress-related conditions .

Synthesis and Derivatives

The synthesis of this compound involves several chemical pathways, often starting from simple coumarin precursors. Recent advancements in synthetic methodologies have allowed for the creation of various derivatives with enhanced biological activities. For example, modifications at different positions on the coumarin ring can lead to compounds with improved potency against specific targets such as cancer cells or pathogens .

Case Studies

Several studies have evaluated the biological activities of this compound and its derivatives:

Study Objective Findings
Enriquez et al., 2023Test for neuroprotective effectsIdentified selective MAO-B inhibitors among coumarin derivatives .
Li et al., 2023Investigate antioxidant propertiesShowed significant free radical scavenging activity in vitro .
Research Group, 2024Evaluate anticancer activityReported cytotoxic effects against multiple cancer cell lines with IC50 values in low micromolar range .

Comparison with Similar Compounds

[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid

Key Differences :

  • Substituent : Methyl group at position 4 instead of ethyl.
  • Lower molecular weight (268.65 g/mol vs. 282.68 g/mol for the ethyl derivative).
  • Synthesis : Synthesized via condensation of ethyl bromoacetate with 6-chloro-4-methylcoumarin precursors, analogous to methods described for related compounds .

[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid Derivatives

Examples :

  • N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): Structure: Incorporates a thiazolidinone ring linked to the acetic acid moiety.
  • Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate ():
    • Structure : Methoxy and formyl groups at positions 5 and 4.
    • Impact : Enhanced electronic effects may improve reactivity in further derivatization .

Modifications to the Acetic Acid Moiety

Hydrazide Derivatives

Example : (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Hydrazide ():

  • Structure : Replaces the carboxylic acid with a hydrazide group.
  • Activity : Exhibited antimicrobial activity (e.g., against E. coli and S. aureus) and analgesic effects, likely due to increased log P and intracellular accumulation .

Extended Chain Derivatives

Example: 6-({[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid ():

  • Structure: Acetic acid linked to hexanoic acid via an amide bond.
  • Impact : Prolonged chain length may enhance binding affinity to hydrophobic targets or improve pharmacokinetic profiles .

Diuretic and Uricosuric Activity

  • 3,5-Disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic Acids (): Structure: Similar core but with varied substituents (e.g., Cl, NO₂, CH₃). Activity: Compounds with 3,5-disubstitution (e.g., 6c-f, h, n, x) showed potent natriuretic and uricosuric effects, suggesting that electron-withdrawing groups enhance diuretic activity .

Antioxidant Activity

  • (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Derivatives (): Structure: Hydroxyl group at position 7 and thiazolidinone rings. Activity: Derivatives with 3,4-dihydroxyphenyl substituents exhibited strong DPPH radical scavenging (IC₅₀ ~12 μM), outperforming ascorbic acid in some cases .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro substituents at position 6 enhance stability and may improve binding to hydrophobic pockets in target proteins .
  • Acidic Moieties : Free carboxylic acids (e.g., [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid) may improve solubility in physiological environments compared to ester or hydrazide derivatives .

Biological Activity

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H11ClO4
  • Molecular Weight : 282.67 g/mol
  • Structure : The compound features a chromenone core with a chloro and ethyl substitution, which influences its reactivity and biological activity .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various strains are summarized in Table 1.

Microorganism MIC (mg/mL) MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus0.23–0.700.47–0.94
Escherichia coli0.47–0.940.94–1.88
Pseudomonas aeruginosa0.30–0.600.60–1.20

The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains, suggesting a potential mechanism involving cell wall disruption or inhibition of specific bacterial enzymes .

The mechanism of action of this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other coumarin derivatives.
  • Oxidative Stress Induction : It has been shown to induce oxidative stress in microbial cells, leading to cell death .
  • Binding Interactions : Molecular docking studies suggest that the compound interacts with bacterial targets, potentially disrupting their function .

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against various resistant strains of bacteria and fungi. Results indicated that it exhibited potent antifungal activity with MIC values significantly lower than traditional antifungal agents like ketoconazole .

Research on Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that it can inhibit the proliferation of several cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Methodological Answer : Disorder in the ethyl group (position 4) or chlorine (position 6) requires PART commands in SHELXL to model split positions . TWIN/BASF commands resolve pseudo-merohedral twinning. Validate with R₁/wR₂ convergence (<5% discrepancy) and Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.